molecular formula C16H16N4O2 B2872876 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-17-3

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2872876
CAS-Nummer: 367907-17-3
Molekulargewicht: 296.33
InChI-Schlüssel: UJLJTWNGARYXTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .


Synthesis Analysis

This compound can be synthesized via a three-component reaction of bis (aldehydes) with dimedone and 3-amino-1,2,4-triazole (or 2-aminobenzimidazole) under conventional heating as well as under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by elemental analysis and spectral IR, 1 H NMR and 13 C NMR .


Chemical Reactions Analysis

The compound is part of a novel series of bis (tetrahydro [1,2,4]triazolo [5,1- b ]quinazolin-8-ones) and bis (tetrahydrobenzo [4,5]imidazo [2,1- b ]quinazolinones) containing amide linkages .

Wissenschaftliche Forschungsanwendungen

H1-antihistaminic Agents

Research has shown that derivatives of [1,2,4]triazoloquinazoline, such as 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibit significant H1-antihistaminic activity. These compounds have been tested in vivo on guinea pigs and showed to protect against histamine-induced bronchospasm, with certain derivatives demonstrating higher potency and less sedation compared to chlorpheniramine maleate, a standard antihistamine. This indicates their potential as a new class of H1-antihistaminic agents with improved efficacy and safety profiles (Alagarsamy et al., 2009).

Anticancer Activity

Compounds based on triazoloquinazolinone structure have been evaluated for their anticancer activity. Specifically, derivatives have shown potent inhibitory effects on tubulin polymerization and growth in various cancer cell lines. These findings suggest that such compounds could serve as a basis for developing new anticancer therapies focusing on disrupting cell division and inducing apoptosis in cancerous cells (Driowya et al., 2016).

Antimicrobial Applications

A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from compounds similar to the one , have shown promising antimicrobial activity. These synthesized compounds were evaluated for their effectiveness against various bacterial strains, highlighting the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antihypertensive Effects

Research into triazolo[5,1-b]quinazolin-9-ones, closely related to the compound , has revealed significant antihypertensive activity in vivo using spontaneously hypertensive rats. These studies indicate the potential of such compounds in managing hypertension, offering a basis for further exploration into their mechanisms of action and therapeutic value (Alagarsamy & Pathak, 2007).

Molecular Docking Studies

Further, studies involving molecular docking and dynamic simulations have highlighted the potential interactions between related compounds and specific proteins, suggesting their utility in targeted therapy. This research demonstrates the compound's ability to inhibit protein activity, which could be leveraged in the development of new treatments for diseases characterized by protein overexpression or malfunction (Wu et al., 2022).

Wirkmechanismus

Target of Action

Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s interaction with its targets results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may exert its effects by modulating the activity of these proteins, thereby influencing cellular signaling pathways.

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a role in regulating cellular stress responses and apoptosis.

Pharmacokinetics

Similar compounds have been evaluated for their neuroprotective and anti-inflammatory activity

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-11-7-5-10(6-8-11)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJTWNGARYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.